molecular formula C6H5BBrFO2 B1271553 4-Bromo-3-fluorobenzeneboronic acid CAS No. 374790-97-3

4-Bromo-3-fluorobenzeneboronic acid

Cat. No.: B1271553
CAS No.: 374790-97-3
M. Wt: 218.82 g/mol
InChI Key: ACLQPRPXJMWADE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorobenzeneboronic acid typically involves the borylation of 4-Bromo-3-fluorobenzene. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires a base like potassium acetate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobenzeneboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boronate complexes, which then undergo transmetalation with aryl or vinyl halides. This process leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluorobenzeneboronic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms provides a balance between electron-withdrawing effects and steric hindrance, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQPRPXJMWADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378385
Record name 4-Bromo-3-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374790-97-3
Record name 4-Bromo-3-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374790-97-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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